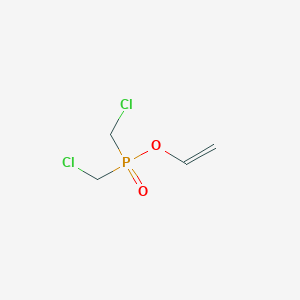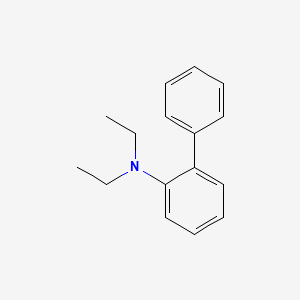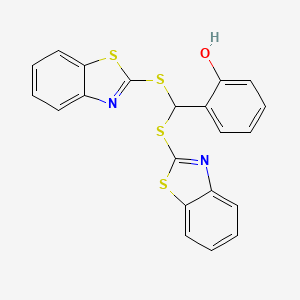
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol is a complex organic compound that features a phenol group bonded to a bis(benzothiazol-2-ylthio)methyl moiety. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, making them highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol typically involves the following steps:
Formation of Benzothiazole Rings: The benzothiazole rings can be synthesized through various methods, including the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Thioether Formation: The next step involves the formation of the thioether linkage.
Phenol Attachment: Finally, the phenol group is introduced through a nucleophilic substitution reaction, where the thioether intermediate reacts with a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. Common industrial techniques include microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
2-(Bis(1,3-benzothiazol-2-ylthio)methyl)phenol can be compared with other benzothiazole derivatives:
Similar Compounds: 2-((Benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole, 2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside.
Uniqueness: The presence of the bis(benzothiazol-2-ylthio)methyl moiety makes it more reactive and versatile compared to other benzothiazole derivatives.
Properties
CAS No. |
6295-75-6 |
|---|---|
Molecular Formula |
C21H14N2OS4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-[bis(1,3-benzothiazol-2-ylsulfanyl)methyl]phenol |
InChI |
InChI=1S/C21H14N2OS4/c24-16-10-4-1-7-13(16)19(27-20-22-14-8-2-5-11-17(14)25-20)28-21-23-15-9-3-6-12-18(15)26-21/h1-12,19,24H |
InChI Key |
FCSJSKBERJLLHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(SC2=NC3=CC=CC=C3S2)SC4=NC5=CC=CC=C5S4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


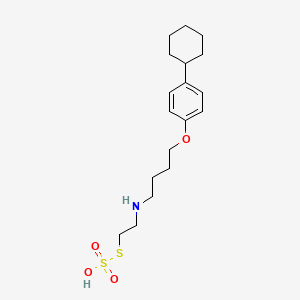

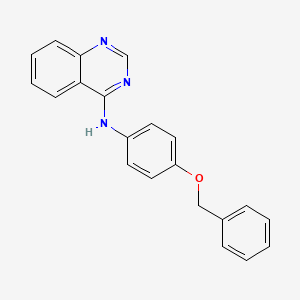
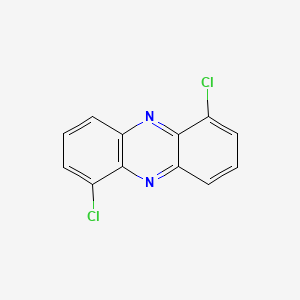



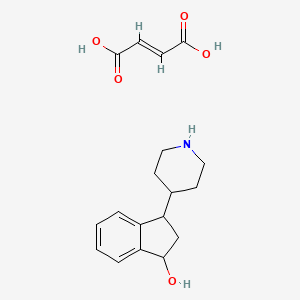

![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)
